molecular formula C9H9N3O3 B1530941 Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310431-29-9

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1530941
CAS RN: 310431-29-9
M. Wt: 207.19 g/mol
InChI Key: PMKPHIGFZNWPQI-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O3 . It is used in laboratory research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=C2C(=O)NC=NN2/C=C1C(=O)O . This indicates that the compound contains a pyrrolo[2,1-f][1,2,4]triazine ring with a methyl group and a carboxylate group attached .

Scientific Research Applications

Antiviral Drug Synthesis

This compound is structurally related to the parent moiety of the antiviral drug remdesivir . Its unique structure allows for the synthesis of analogs that could potentially inhibit viral RNA-dependent RNA polymerase, which is crucial for the replication of many viruses.

Antitumor Activity

Research has shown that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines, including breast cancer . This suggests its potential use in the development of new chemotherapeutic agents.

Organic Synthesis Intermediate

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be utilized in various synthetic strategies, such as cyclization reactions to create diverse heterocyclic structures .

Biological Research

Due to its structural similarity with bioactive heterocycles, this compound can be used in biological studies to understand the interaction between small molecules and biological targets, potentially leading to the discovery of new biological pathways or drug targets .

Material Science

In material science, the compound’s unique chemical properties could be explored for the development of new materials with specific electronic or photonic characteristics, contributing to advancements in technology .

Chemical Library Component

It is included in collections of unique chemicals provided to researchers for early discovery. This highlights its importance as a versatile building block in the development of new compounds with potential applications across various fields .

Pharmacological Studies

The compound’s derivatives could be investigated for their pharmacological effects, including their potential as central nervous system depressants or anti-inflammatory agents, expanding the scope of therapeutic options .

Computational Chemistry

In computational chemistry, this compound can be used for molecular docking studies to predict the binding affinity and orientation of molecules within a target’s active site, aiding in the design of drugs with improved efficacy .

Mechanism of Action

The mechanism of action of this compound is not clearly recognized . More research is needed to understand how it interacts with biological systems.

properties

IUPAC Name

methyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(9(14)15-2)3-12-7(5)8(13)10-4-11-12/h3-4H,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKPHIGFZNWPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583291
Record name Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

310431-29-9
Record name Methyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 4
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 5
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

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